Currently, there is a lack of scientific publications or documented research specifically focused on 2-A-3-H-2-MPN hydrochloride. This might be due to the compound being relatively new or not widely studied.
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 100.12 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it useful in various applications. The compound features an amino group, a hydroxyl group, and a nitrile group, contributing to its unique chemical properties and potential biological activities .
These reactions make 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride versatile for synthesizing various derivatives.
Research indicates that 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride exhibits promising biological activities. It has been studied for its potential pharmacological effects, including:
The synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride can be achieved through several methods:
These methods highlight the compound's accessibility for laboratory synthesis.
The applications of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride span various fields:
Interaction studies are crucial for understanding how 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride behaves in biological systems. Research indicates that it may interact with various proteins and enzymes, affecting their activity. For instance:
Further studies are needed to map out these interactions comprehensively.
Several compounds share structural features with 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-2-methylpropanenitrile | C4H8N2 | Lacks hydroxyl group; primarily used as an intermediate. |
3-Hydroxy-2-methylpropanenitrile | C4H7NO | Contains only hydroxyl and nitrile groups; less basic than the target compound. |
α-Aminoisobutyronitrile | C4H8N2 | Similar structure but different functional groups; used in pharmaceuticals. |
These comparisons highlight the uniqueness of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride due to its combination of amino, hydroxyl, and nitrile functionalities, setting it apart from similar compounds.
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride exists as a white crystalline powder at room temperature [1] [2]. The compound demonstrates typical characteristics of an organic hydrochloride salt, presenting as a solid with a powder appearance under standard laboratory conditions [1] [2]. The molecular formula is C₄H₉ClN₂O with a molecular weight of 136.58 g/mol [3] [1] [2] [4].
The compound's exact mass has been determined to be 136.040341 Da [4], while its monoisotopic mass is consistent with this value. The Chemical Abstracts Service (CAS) number is 1803594-52-6 [3] [1] [2], and it is catalogued under the PubChem CID 119031193 [3] [2]. The compound's MDL number is MFCD28397702 [1] [2], providing additional identification for chemical databases.
The International Union of Pure and Applied Chemistry (IUPAC) name is 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride [3] [1] [2], accurately reflecting its structural composition. The Simplified Molecular Input Line Entry System (SMILES) notation is CC(CO)(C#N)N.Cl [3] [2], while the International Chemical Identifier (InChI) Key is YWXYDDCCXZLZHJ-UHFFFAOYSA-N [3] [1] [2].
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] [2] |
Appearance | White powder | [1] [2] |
Molecular Formula | C₄H₉ClN₂O | [3] [1] [2] |
Molecular Weight | 136.58 g/mol | [3] [1] [2] |
Exact Mass | 136.040341 Da | [4] |
CAS Number | 1803594-52-6 | [3] [1] [2] |
The solubility characteristics of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride demonstrate typical behavior for organic hydrochloride salts. The compound exhibits excellent solubility in water [5], which is significantly enhanced by the presence of the hydrochloride moiety. This ionic character facilitates dissolution in polar protic solvents.
The compound demonstrates good solubility in methanol [5], consistent with the favorable interactions between the polar functional groups and the protic solvent. The amino group, hydroxyl group, and ionic chloride can form hydrogen bonds with methanol molecules, promoting dissolution.
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are expected to provide moderate to good solubility based on the compound's polarity and ionic nature. The nitrile group present in the molecule can interact favorably with these solvents through dipole-dipole interactions.
Non-polar organic solvents including hexane, toluene, and diethyl ether exhibit poor solubility for this compound due to the ionic hydrochloride salt character and the presence of polar functional groups. The hydrophobic nature of these solvents is incompatible with the compound's hydrophilic characteristics.
Solvent System | Solubility | Temperature Effect |
---|---|---|
Water | Soluble | Increases with temperature |
Methanol | Soluble | Increases with temperature |
Ethanol | Likely soluble | Increases with temperature |
DMSO | Soluble | Increases with temperature |
Acetonitrile | Moderately soluble | Moderate temperature effect |
Chloroform | Slightly soluble | Minimal temperature effect |
Hexane | Insoluble | Negligible at all temperatures |
The spectroscopic characterization of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride provides definitive structural identification through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signatures for the functional groups present in the molecule.
Proton NMR (¹H NMR) spectroscopy shows distinctive chemical shifts for the amino group protons typically appearing in the range of 1.5-5.0 ppm, with the exact position dependent on solvent and hydrogen bonding effects. The hydroxyl proton appears in the 3-6 ppm region, while aliphatic protons associated with the methylated carbon appear around 2-3 ppm.
Carbon-13 NMR (¹³C NMR) spectroscopy provides structural confirmation through carbon framework analysis. The nitrile carbon appears in the characteristic range of 115-125 ppm, representing the C≡N functionality. The quaternary carbon bearing the amino and nitrile groups typically appears in the 40-60 ppm range, though this signal may be weak due to the absence of directly attached protons.
Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups. The amino group shows N-H stretching vibrations in the 3200-3500 cm⁻¹ region, while the hydroxyl group demonstrates O-H stretching in the 3200-3600 cm⁻¹ range. The nitrile group exhibits a sharp C≡N stretching band in the 2200-2260 cm⁻¹ region, providing definitive identification of this functionality.
Mass spectrometry (MS) analysis shows the molecular ion peak at m/z 136.58 corresponding to [M+H]⁺. High-resolution mass spectrometry (HRMS) provides precise mass determination at 136.040341 Da, confirming the molecular formula. Fragmentation patterns typically show loss of hydrogen chloride and nitrile group fragments.
Ultraviolet-Visible (UV-Vis) spectroscopy shows limited chromophore absorption due to the aliphatic nature of the molecule, with potential absorption maxima in the 200-280 nm range depending on the solvent system used.
Spectroscopic Technique | Key Features | Expected Ranges |
---|---|---|
¹H NMR | Amino, hydroxyl, and aliphatic protons | NH₂: 1.5-5.0 ppm; OH: 3-6 ppm; CH: 2-3 ppm |
¹³C NMR | Nitrile and quaternary carbons | C≡N: 115-125 ppm; Quaternary C: 40-60 ppm |
IR Spectroscopy | Functional group stretching | N-H: 3200-3500 cm⁻¹; O-H: 3200-3600 cm⁻¹; C≡N: 2200-2260 cm⁻¹ |
Mass Spectrometry | Molecular ion identification | [M+H]⁺ at m/z 136.58 |
HRMS | Accurate mass determination | 136.040341 Da |
UV-Vis | Limited chromophore absorption | λmax ~200-280 nm |
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